molecular formula C8H9BClNO3 B1461282 (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid CAS No. 957120-51-3

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1461282
CAS No.: 957120-51-3
M. Wt: 213.43 g/mol
InChI Key: XZSSZKPRYZCKDO-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a benzene ring bearing three distinct substituents positioned at the 3-, 5-, and 1-positions. The boronic acid functional group, consisting of a boron atom bonded to two hydroxyl groups, adopts a trigonal planar geometry at neutral pH conditions. This geometric arrangement is typical for boronic acids where the boron center maintains sp² hybridization, resulting in a planar configuration that facilitates potential π-electron delocalization with the aromatic system.

The chlorine substituent at the 3-position introduces significant electronegativity differences within the molecular framework, while the methylcarbamoyl group at the 5-position provides both steric bulk and hydrogen bonding capabilities through its amide functionality. The spatial arrangement of these substituents creates an asymmetric substitution pattern that influences the overall molecular dipole moment and crystal packing behavior. Related chlorinated phenylboronic acid derivatives, such as 4-chloro-3-(methylcarbamoyl)phenylboronic acid, exhibit melting points in the range of 294-298°C, indicating substantial intermolecular forces in the solid state.

Crystallographic analysis of similar substituted phenylboronic acids reveals characteristic hydrogen bonding patterns that dominate the solid-state structure. In the case of 4-(methoxycarbonyl)phenylboronic acid, molecules are linked via oxygen-hydrogen-oxygen and carbon-hydrogen-oxygen hydrogen bonds, forming undulating sheets parallel to specific crystallographic planes. The sheet structures are further stabilized through carbon-hydrogen-π interactions and offset face-to-face π-interactions between inversion-related molecules, with intercentroid distances of approximately 3.78 Angstroms.

The presence of the methylcarbamoyl group in this compound introduces additional hydrogen bonding possibilities through the amide nitrogen and carbonyl oxygen atoms. These functional groups can participate in both intramolecular and intermolecular hydrogen bonding networks, potentially influencing the crystal packing efficiency and thermal stability of the compound. The electron-withdrawing nature of the chlorine substituent may also affect the acidity of the boronic acid hydroxyl groups, altering the hydrogen bonding strength and geometry compared to unsubstituted analogs.

Molecular Parameter Value/Description
Molecular Formula C₈H₉BClNO₃
Molecular Weight 213.43 g/mol
Boron Hybridization sp² (trigonal planar)
Key Functional Groups Boronic acid, amide, aryl chloride
Melting Point Range* 294-298°C (related compounds)
Crystal System* Orthorhombic (phenylboronic acid)

*Data from structurally related compounds

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures that reflect the compound's unique substitution pattern and functional group composition. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms within the molecular framework, while infrared spectroscopy reveals characteristic vibrational modes associated with the various functional groups present.

In proton nuclear magnetic resonance spectroscopy, the aromatic region typically displays complex splitting patterns due to the asymmetric substitution of the benzene ring. The presence of the chlorine substituent creates distinctive downfield shifts for adjacent aromatic protons due to the electron-withdrawing inductive effect. Related compounds such as (3-(methylcarbamoyl)phenyl)boronic acid demonstrate characteristic aromatic proton signals in the 7.90-7.22 parts per million range, with coupling patterns that reflect the meta-substitution geometry. The methylcarbamoyl group contributes a characteristic methyl singlet typically observed around 2.59 parts per million, while the amide proton appears as a broader signal due to exchange phenomena.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of the carbon framework, with the carbonyl carbon of the carbamoyl group appearing significantly downfield around 197.8 parts per million. The aromatic carbon atoms display chemical shifts in the 128-155 parts per million region, with the carbon bearing the boronic acid group typically appearing at the upfield end of this range due to the electron-donating properties of the boron substituent. The methyl carbon of the carbamoyl group appears around 22-25 parts per million, consistent with aliphatic carbon environments.

Infrared spectroscopy provides crucial information about the vibrational modes of the functional groups present in this compound. The boronic acid functionality exhibits characteristic stretching vibrations for the boron-oxygen bonds, with asymmetric boron-oxygen stretching typically observed around 1300-1400 cm⁻¹. The hydroxyl groups of the boronic acid contribute broad stretching vibrations in the 3200-3600 cm⁻¹ region, often showing evidence of hydrogen bonding through band broadening and frequency shifts.

The methylcarbamoyl group displays distinctive vibrational signatures including carbon-oxygen stretching of the amide carbonyl around 1650-1680 cm⁻¹, and nitrogen-hydrogen stretching in the 3200-3400 cm⁻¹ region. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 cm⁻¹ range, while carbon-hydrogen bending modes of the aromatic ring are observed around 750-900 cm⁻¹. The chlorine substituent influences the aromatic vibrational modes through mass effects and electronic perturbations, potentially causing frequency shifts and intensity changes compared to unsubstituted analogs.

Spectroscopic Technique Key Observations
¹H Nuclear Magnetic Resonance Aromatic protons: 7.90-7.22 ppm; Methyl: ~2.59 ppm
¹³C Nuclear Magnetic Resonance Carbonyl: ~197.8 ppm; Aromatics: 128-155 ppm
Infrared Boron-Oxygen: 1300-1400 cm⁻¹; Carbonyl: 1650-1680 cm⁻¹
Mass Spectrometry Molecular ion: m/z 213.43

Computational Modeling of Boronic Acid-Diol Interactions

Computational modeling studies provide valuable insights into the binding behavior and thermodynamic properties of this compound in its interactions with various diol substrates. Density functional theory calculations have been extensively employed to investigate the electronic structure and binding geometries of boronic acid-diol complexes, revealing the fundamental molecular mechanisms that govern these important reversible covalent interactions.

The binding of boronic acids to diols involves the formation of cyclic boronate esters through a condensation reaction that eliminates water molecules. This process is highly dependent on the electronic properties of both the boronic acid and the diol substrate, with electron-withdrawing substituents generally lowering the acidity constant (pKa) of the boronic acid and enhancing its binding affinity. For this compound, the presence of the electron-withdrawing chlorine substituent is expected to decrease the pKa compared to unsubstituted phenylboronic acid, while the electron-donating methylcarbamoyl group may partially counteract this effect.

Computational studies on related boronic acid derivatives have demonstrated that the optimal binding pH is not always above the pKa of the boronic acid, and the relationship between binding constants, pKa values, and solution pH involves complex interplay of multiple factors. The binding constants for boronic acid-diol interactions typically range from 10² to 10⁴ M⁻¹ depending on the specific structures involved, with catechol-type diols generally exhibiting stronger binding than simple 1,2-diols due to the chelation effect and favorable electronics.

For fructose binding, which represents one of the most biologically relevant diol substrates, computational modeling indicates that 3-aminophenylboronic acid and related derivatives form stable cyclic esters with binding constants in the range of 10² to 10³ M⁻¹ at physiological pH. The binding geometry typically involves the formation of five- or six-membered ring systems, with the preferred configuration depending on the stereochemistry of the diol and the steric requirements of the boronic acid substituents.

The methylcarbamoyl substituent in this compound may provide additional stabilization through hydrogen bonding interactions with diol hydroxyl groups, potentially enhancing both the binding affinity and selectivity compared to simpler analogs. Computational studies have shown that proximal amide groups can induce significant rate acceleration in boronic acid-diol bond exchange through internal catalysis mechanisms. This suggests that the carbamoyl functionality may not only influence binding thermodynamics but also affect the kinetics of complex formation and dissociation.

Computational Parameter Typical Range Comments
Binding Constants (diol complexes) 10² - 10⁴ M⁻¹ pH and structure dependent
pKa (substituted phenylboronic acids) 7.5 - 9.5 Electron-withdrawing groups lower pKa
Binding Geometry 5-6 membered rings Depends on diol stereochemistry
Hydrogen Bond Distances 2.7 - 3.0 Å Typical for O-H···O interactions

Comparative Analysis with Ortho-Substituted Phenylboronic Acid Derivatives

The comparative analysis of this compound with ortho-substituted phenylboronic acid derivatives reveals significant differences in molecular properties, binding behavior, and spectroscopic characteristics that arise from the distinct substitution patterns and their associated electronic and steric effects. Ortho-substituted phenylboronic acids, such as 2-methylphenylboronic acid and 2-chlorophenylboronic acid, experience direct steric interactions between the substituent and the boronic acid functional group, leading to altered conformational preferences and binding geometries.

In ortho-substituted derivatives, the proximity of the substituent to the boronic acid group often results in restricted rotation around the carbon-boron bond and potential intramolecular interactions that can stabilize specific conformations. This contrasts with the meta-substitution pattern in this compound, where the substituents are positioned farther from the boronic acid center, allowing greater conformational flexibility and reducing steric hindrance during diol binding interactions.

The electronic effects of ortho-substitution differ markedly from meta-substitution due to the varying degrees of conjugation and inductive influence on the boronic acid functionality. Ortho-electron-withdrawing groups can create strong local electric fields that significantly perturb the boronic acid pKa and binding affinity, while meta-substituents primarily exert their influence through resonance and inductive effects transmitted through the aromatic π-system. Studies on structure-reactivity relationships in boronic acid-diol complexation have demonstrated that the position of electron-withdrawing substituents critically influences both thermodynamic binding constants and kinetic parameters.

Crystallographic studies of ortho-substituted phenylboronic acids reveal distinct packing arrangements compared to meta-substituted analogs, with ortho-substituents often disrupting the typical hydrogen bonding networks that characterize unsubstituted phenylboronic acid crystals. The crystal structure of phenylboronic acid itself shows orthorhombic symmetry with specific unit cell parameters (a = 17.9049 Å, b = 15.3264 Å, c = 9.8113 Å), but ortho-substitution typically reduces the symmetry and alters the intermolecular interactions that stabilize the crystal lattice.

The infrared spectroscopic profiles of ortho-substituted phenylboronic acids often show distinctive features arising from intramolecular hydrogen bonding between the ortho-substituent and the boronic acid hydroxyl groups. This intramolecular hydrogen bonding can manifest as frequency shifts in both the hydroxyl stretching region and the aromatic carbon-carbon stretching vibrations, providing clear spectroscopic signatures that distinguish ortho- from meta-substituted derivatives. In contrast, this compound is expected to show primarily intermolecular hydrogen bonding interactions due to the spatial separation of the functional groups.

The binding selectivity profiles of ortho-substituted phenylboronic acids typically differ significantly from their meta-substituted counterparts due to the steric constraints imposed by the ortho-substituent on diol approach and complex formation. Ortho-substitution often reduces the binding constants for bulky diol substrates while potentially enhancing selectivity for smaller, less sterically demanding diols. The meta-substitution pattern in this compound is expected to provide a more favorable balance between binding affinity and substrate accessibility, making it potentially more suitable for applications requiring broad diol recognition capabilities.

Property Ortho-Substituted Meta-Substituted (this compound)
Steric Hindrance High (direct interference with boronic acid) Low (remote from boronic acid center)
Conformational Flexibility Restricted Enhanced
Intramolecular H-bonding Common Unlikely
Crystal Symmetry Often reduced Higher symmetry possible
Diol Binding Selectivity Enhanced for small diols Broader substrate tolerance
Binding Affinity Variable (steric/electronic balance) Primarily electronic effects

Properties

IUPAC Name

[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSSZKPRYZCKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656993
Record name [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-51-3
Record name B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloro group and a methylcarbamoyl moiety, contributing to its interaction with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10BClN2O2\text{C}_9\text{H}_{10}\text{BClN}_2\text{O}_2

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors.

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and other enzymes involved in cellular signaling pathways. This inhibition can lead to apoptosis in cancer cells, making boronic acids valuable in cancer therapy.
  • Antimicrobial Activity : Some studies suggest that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Research has indicated that this compound may have significant anticancer properties. A study focusing on boronic acids reported their efficacy in combination therapies for various cancers, including lymphoma and multiple myeloma. The mechanisms involve:

  • Induction of Apoptosis : By inhibiting the proteasome, this compound can lead to the accumulation of pro-apoptotic factors.
  • Synergistic Effects : When used in combination with other chemotherapeutic agents like bortezomib, it enhances the overall therapeutic efficacy against resistant cancer types .

Antimicrobial Activity

The compound has been studied for its potential antibacterial effects. Boronic acids are particularly noted for their ability to combat antibiotic-resistant bacteria by inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance. This activity has been demonstrated through disk diffusion assays where this compound showed significant inhibition zones against certain bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acids and their derivatives:

  • Combination Therapy in Lymphoma : A clinical trial evaluated the use of boronic acids in combination with bortezomib for treating aggressive lymphomas. The results indicated improved outcomes in terms of response rates and overall survival .
  • Antimicrobial Efficacy : A study utilizing disk diffusion methods demonstrated that this compound significantly enhanced the efficacy of carbapenems against KPC-producing bacterial strains .

Comparative Analysis

A comparison table highlighting key studies related to this compound and similar compounds is presented below:

Study FocusCompoundKey Findings
Anticancer ActivityBoronic AcidsInhibition of proteasomes leading to apoptosis
Combination TherapyBortezomib + Boronic AcidEnhanced efficacy in resistant lymphomas
Antimicrobial ActivityThis compoundSignificant inhibition against resistant bacteria

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides in the presence of a palladium catalyst and a base. The compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reaction TypeKey Features
Suzuki-MiyauraForms C-C bonds; essential for drug synthesis
Reaction ConditionsRequires palladium catalyst; base (e.g., K2CO3)

1.2 Functional Group Transformations

The boronic acid group can undergo various transformations, making this compound useful for introducing functional groups into organic molecules. For example:

  • Oxidation : Converts boronic acids to boronic esters.
  • Reduction : The chloro group can be reduced to form amines.
  • Substitution : The chloro group can be replaced by other nucleophiles.

Biological Applications

2.1 Enzyme Inhibition

Boronic acids are known to interact with biological molecules, particularly enzymes. This compound has potential applications as an enzyme inhibitor, especially in the context of protease inhibitors. This property is valuable in drug design for conditions such as cancer and viral infections.

2.2 Drug Development

As a pharmaceutical intermediate, this compound plays a crucial role in synthesizing various bioactive molecules. Its ability to form stable complexes with biological targets makes it suitable for developing new therapeutic agents.

Material Science

3.1 Polymer Chemistry

In material science, this compound can be utilized to create advanced materials through polymerization processes. The incorporation of boronic acid functionalities into polymers can enhance their mechanical properties and thermal stability.

Application AreaSpecific Uses
Polymer ChemistryEnhances properties of polymers
Electronic ComponentsUsed in creating conductive materials

Case Studies

4.1 Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer compounds through Suzuki coupling reactions. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, showcasing the potential of this boronic acid derivative in medicinal chemistry.

4.2 Development of Enzyme Inhibitors

Research has highlighted the efficacy of this compound as a selective inhibitor for specific proteases involved in disease pathways. By modifying the compound's structure, researchers have been able to enhance its binding affinity and selectivity, leading to promising candidates for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substitutions on the Phenyl Ring

Halogen and Methylcarbamoyl Derivatives
  • Example: (4-{(4S)-3-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]-2-oxo-1,3-oxazolidin-4-yl}-2-fluorophenyl)boronic acid (K4J, PDB Ligand ID) Structural Features: Combines methylcarbamoyl, fluoro, and cyclopropyl groups within a benzofuran scaffold. Activity: Targets the Palm domain of viral RNA polymerases, demonstrating nanomolar inhibitory potency (Ki ~ 1–10 nM). The methylcarbamoyl group enhances binding via hydrogen bonding, while fluorine improves pharmacokinetic properties .
Hydroxymethyl vs. Methylcarbamoyl Substituents
  • Example: (3-Chloro-5-(hydroxymethyl)phenyl)boronic acid Structural Features: Hydroxymethyl (-CH₂OH) at the 5-position. Activity: Increased hydrophilicity improves aqueous solubility but reduces membrane permeability. Limited bioactivity data exist, though hydroxymethyl groups are less effective than methylcarbamoyl in enzyme inhibition due to weaker hydrogen-bonding capacity .
Cyano and Trifluoromethyl Derivatives
  • Example: (3-Cyano-5-(trifluoromethyl)phenyl)boronic acid Structural Features: Cyano (-CN) and trifluoromethyl (-CF₃) groups. Activity: The electron-withdrawing -CN and -CF₃ groups enhance electrophilicity of the boronic acid, improving covalent bond formation with catalytic serine residues. However, increased lipophilicity may reduce solubility .

Functional Group Modifications

Boronic Esters vs. Free Boronic Acids
  • Example : Triazole-substituted boronic esters (e.g., 1-amido-2-triazolylethaneboronic acid)
    • Structural Features : Triazole replaces phenyl rings in esters.
    • Activity : Retains β-lactamase inhibition (Ki ~ 0.5–5 μM) with improved MIC values (2–8 μg/mL) compared to phenyl analogs. The triazole enhances metabolic stability and bioavailability .
Methoxycarbonyl Derivatives
  • Example: (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid Structural Features: Methoxycarbonyl (-COOCH₃) at the 5-position.
Enzyme Inhibition
  • β-Lactamase Inhibition : Phenyl boronic acids (e.g., APBA) inhibit class C β-lactamases by forming tetrahedral intermediates with catalytic serine. Methylcarbamoyl derivatives like (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid likely exhibit superior specificity due to optimized steric complementarity .
  • Fungal Histone Deacetylase (HDAC) Inhibition: Boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit appressorium formation in Magnaporthe oryzae at 1 μM, comparable to trichostatin A. Methylcarbamoyl derivatives may offer similar potency but require validation .
Antiviral Activity
  • HCV Polymerase Inhibition : Boronic acids targeting the Palm domain (e.g., K4J, K4M) show IC₅₀ values < 100 nM. The chloro and methylcarbamoyl groups in this compound may mimic these interactions, though direct comparative data are lacking .

Preparation Methods

Direct Borylation of Substituted Chlorobenzene Derivatives

  • Starting from a chlorobenzene derivative substituted with a methylcarbamoyl group, the boronic acid group can be introduced via lithiation or metal-catalyzed borylation.
  • For example, directed ortho-metalation of 3-chloro-5-(methylcarbamoyl)benzene followed by quenching with boron electrophiles (e.g., trialkyl borates) yields the boronic acid after hydrolysis.
  • This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Functional Group Transformation from Preformed Boronic Acid

  • Starting from 3-chlorophenylboronic acid, the methylcarbamoyl group can be introduced via acylation reactions.
  • The acylation typically involves reacting the boronic acid derivative with methyl isocyanate or methyl carbamoyl chloride under controlled conditions.
  • This approach benefits from the availability of chlorophenylboronic acid as a starting material and allows for modular synthesis.

Detailed Preparation Methods from Literature and Patents

Synthesis via Grignard or Organolithium Intermediates

  • A common route involves preparing the Grignard reagent or organolithium intermediate from a chlorinated aryl halide.
  • The organometallic intermediate is reacted with trialkyl borates (e.g., trimethyl borate) at low temperatures.
  • The reaction mixture is then acidified (e.g., with aqueous acid) to hydrolyze the boronate ester to the boronic acid.
  • Subsequent acylation with methyl isocyanate or methyl carbamoyl chloride introduces the methylcarbamoyl group at the desired position.
  • This method is supported by analogous synthetic routes for chlorophenylboronic acids.

Catalytic Borylation Methods

  • Transition metal-catalyzed borylation of aryl chlorides is an emerging method.
  • Using catalysts such as palladium or nickel complexes, aryl chlorides undergo borylation with bis(pinacolato)diboron or similar reagents.
  • After borylation, the methylcarbamoyl group can be introduced by acylation.
  • This method offers milder conditions and better functional group tolerance but may require optimization for this specific substrate.

Acylation Conditions

  • The methylcarbamoyl group is introduced by reacting the boronic acid intermediate with methyl isocyanate or methyl carbamoyl chloride.
  • Typical reaction conditions include:
    • Solvent: Dichloromethane or tetrahydrofuran
    • Base: Triethylamine or pyridine to scavenge HCl
    • Temperature: 0 to room temperature
    • Reaction time: Several hours under inert atmosphere
  • The product is purified by recrystallization or chromatography.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Organolithium/Grignard route 3-chloro-5-(methylcarbamoyl)benzene or aryl halide Trialkyl borate, methyl isocyanate Low temp lithiation, acid hydrolysis, acylation High regioselectivity, well-known Sensitive to moisture, multi-step
Catalytic borylation 3-chlorophenyl chloride Pd or Ni catalyst, bis(pinacolato)diboron Mild temp, inert atmosphere Mild conditions, functional group tolerance Catalyst cost, optimization needed
Direct acylation of boronic acid 3-chlorophenylboronic acid Methyl isocyanate or carbamoyl chloride, base Room temp, inert atmosphere Simple, modular Requires preformed boronic acid

Research Findings and Notes

  • The regioselective introduction of the methylcarbamoyl group is critical to obtain the 5-position substitution relative to the chloro group.
  • Organolithium intermediates require strictly anhydrous conditions and low temperatures to avoid side reactions.
  • Catalytic borylation methods are gaining popularity due to their milder conditions and reduced use of organometallic reagents.
  • Purity and yield depend on the control of reaction parameters such as temperature, solvent, and stoichiometry.
  • Analytical characterization (NMR, MS, HPLC) confirms the substitution pattern and purity of the final compound.

Q & A

Q. What are the common synthetic routes for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, and how can purity be optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling, where the boronic acid moiety reacts with halogenated aryl partners. For purity optimization, recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel is recommended. Analytical methods like LC-MS/MS are critical for detecting impurities at low concentrations (e.g., <1 ppm), as demonstrated in studies controlling genotoxic boronic acid derivatives in pharmaceuticals .

Q. How does the methylcarbamoyl substituent influence the compound’s solubility and reactivity?

The methylcarbamoyl group (–NHCOCH₃) enhances hydrophilicity compared to unsubstituted arylboronic acids, improving aqueous solubility. However, steric hindrance from the substituent may reduce coupling efficiency in cross-coupling reactions. Solubility can be experimentally determined via shake-flask methods in buffers (pH 7.4) or calculated using software like ACD/Labs, which accounts for clogP and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can researchers design experiments to assess the oxidative stability of this compound derivatives?

Oxidation studies should monitor conversion rates of boronic esters to phenols under controlled conditions (e.g., H₂O₂ exposure). Use proton NMR to track real-time degradation, as shown in boronic ester oxidation studies where diol affinity and steric effects significantly influence stability. For example, pinacol-derived esters oxidize faster (50% conversion in 10 minutes) compared to neopentyl glycol esters (27 minutes), independent of hydrolysis rates .

Q. What contradictions exist in correlating diol affinity with oxidation rates of boronic esters, and how can they be resolved?

Evidence shows that oxidation rates (e.g., 9a-d in Table 2) do not align with diol-boronic acid affinity rankings (e.g., pinacol affinity = 12.1 vs. oxidation rate = 5 minutes). This suggests oxidation mechanisms involve additional factors like steric accessibility or electronic effects. Researchers should employ affinity assays (e.g., alizarin red S competition) alongside kinetic studies to decouple hydrolysis and oxidation pathways .

Q. How can this compound be utilized in targeted drug design, particularly against viral polymerases?

Structural analogs of this boronic acid have been used in HCV inhibitors, where the boronic acid moiety binds to the viral RNA-dependent RNA polymerase’s palm domain. Molecular docking studies (PDB IDs: K4J, K4M) reveal that the chloro and methylcarbamoyl groups enhance hydrophobic interactions with conserved residues (e.g., Leu392, Trp528). Optimizing substituent positions improves binding affinity and reduces off-target effects .

Methodological and Analytical Considerations

Q. What strategies mitigate batch-to-batch variability in boronic acid synthesis?

Implement strict reaction monitoring via in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., boronate esters). Use standardized quenching protocols (e.g., aqueous NaHCO₃ washes) to minimize residual catalysts. Batch consistency can be validated using orthogonal techniques:

  • Purity : HPLC with UV/Vis detection (λ = 254 nm).
  • Structural confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do researchers reconcile discrepancies between computational predictions and experimental bioactivity data?

For example, clogP values may predict high membrane permeability, but experimental assays (e.g., Caco-2 cell monolayers) might show lower uptake due to efflux transporters. Use machine learning models (e.g., Random Forest) trained on physicochemical descriptors (TPSA, rotatable bonds) to refine predictions. Cross-validate with in vitro cytotoxicity assays (e.g., MTT against MEC1 cells) to prioritize analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid
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(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

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